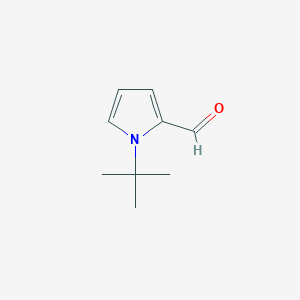

1-tert-Butyl-1H-pyrrole-2-carbaldehyde

説明

Overview of Pyrrole (B145914) Heterocyclic Chemistry

Pyrrole is a five-membered aromatic heterocyclic organic compound with the chemical formula C₄H₄NH. wikipedia.org It is a colorless volatile liquid that tends to darken upon exposure to air. wikipedia.org The pyrrole ring is a fundamental structural motif present in many biologically significant molecules, including heme, chlorophyll, and various alkaloids. slideshare.net

The chemistry of pyrrole is characterized by its aromatic nature. The lone pair of electrons on the nitrogen atom participates in the π-electron system, resulting in a total of six π-electrons, which satisfies Hückel's rule for aromaticity. numberanalytics.comlibretexts.org This electron delocalization imparts significant stability to the ring. Pyrrole is more reactive than benzene (B151609) and readily undergoes electrophilic substitution reactions, preferentially at the C2 and C5 positions due to the higher electron density at these locations. numberanalytics.com

Significance of N-Substituted Pyrrole-2-carbaldehydes in Organic Synthesis

N-substituted pyrrole-2-carbaldehydes are a versatile class of compounds that serve as crucial intermediates in the synthesis of a wide array of more complex molecules. researchgate.net The presence of the aldehyde group at the 2-position provides a reactive site for various chemical transformations, including nucleophilic addition, condensation reactions, and oxidations. The substituent on the nitrogen atom (the N-substituent) can be varied to modulate the electronic properties and steric environment of the pyrrole ring, thereby influencing its reactivity and the properties of the resulting products. acs.org These compounds are valuable synthons for the construction of indolizines, a class of nitrogen-containing heterocycles with diverse biological activities and applications in materials science. researchgate.net

Research Trajectory of 1-tert-Butyl-1H-pyrrole-2-carbaldehyde in Academic Disciplines

The research interest in this compound stems from the unique properties imparted by the bulky tert-butyl group attached to the nitrogen atom. This substituent offers steric protection to the nitrogen and influences the regioselectivity of reactions involving the pyrrole ring. While specific research on this particular compound is not as extensive as that for simpler N-substituted pyrroles, its synthesis and reactivity are of interest in the context of developing novel synthetic methodologies and creating sterically hindered pyrrole derivatives for potential applications in medicinal chemistry and materials science.

Scope and Objectives of Current Research Endeavors

Current research efforts involving this compound and related compounds are focused on several key areas. A primary objective is the development of efficient and sustainable synthetic routes to access these molecules. acs.org Another area of focus is the exploration of their reactivity in various organic transformations to generate novel and structurally diverse heterocyclic systems. Furthermore, there is an ongoing interest in evaluating the biological activities of derivatives of this compound, particularly in the search for new therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

1-tert-butylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,3)10-6-4-5-8(10)7-11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRWHIUIWPYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390345 | |

| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-78-6 | |

| Record name | 1-(1,1-Dimethylethyl)-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23373-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Tert Butyl 1h Pyrrole 2 Carbaldehyde

Direct Formylation Strategies

Direct formylation strategies involve the introduction of a formyl group onto the 1-tert-butylpyrrole (B1266827) ring. The Vilsmeier-Haack reaction stands as the most prominent and effective method for this transformation. This approach is typically part of a two-step sequence that begins with the synthesis of the N-substituted pyrrole (B145914).

Vilsmeier-Haack Formylation of 1-tert-Butylpyrrole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including N-substituted pyrroles. cdnsciencepub.com The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent. orgsyn.orggoogle.com This reagent then reacts with the electron-rich pyrrole ring to introduce a formyl group after a hydrolysis workup.

The mechanism of the Vilsmeier-Haack formylation of 1-tert-butylpyrrole proceeds through several distinct steps:

Formation of the Vilsmeier Reagent : The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of N,N-dimethylformamide (DMF) on phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate (B8581778) anion to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. google.com

Electrophilic Attack : The electron-rich 1-tert-butylpyrrole acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the C2 (α) and C5 (α') positions of the pyrrole ring are the most electron-rich and activated towards electrophilic substitution. orgsyn.org The bulky tert-butyl group on the nitrogen sterically hinders the C2 and C5 positions, but the attack still preferentially occurs at one of these sites over the less reactive C3 (β) position.

Aromatization : Following the electrophilic attack, a resonance-stabilized cationic intermediate (a sigma complex) is formed. A base, such as DMF, deprotonates the complex, leading to the elimination of hydrogen chloride (HCl) and the restoration of the aromatic pyrrole ring, now substituted with an iminium group.

Hydrolysis : The final step involves the aqueous workup of the reaction mixture. The iminium salt is hydrolyzed by water, which attacks the iminium carbon. This is followed by the elimination of a dimethylamine (B145610) molecule to yield the final product, 1-tert-butyl-1H-pyrrole-2-carbaldehyde.

The success of the Vilsmeier-Haack formylation is highly dependent on carefully controlled reaction conditions. For 1-substituted pyrroles, both steric and electronic factors can influence the outcome, but for 1-alkylpyrroles, steric factors are predominant.

Regioselectivity : The regioselectivity of the formylation—whether the formyl group adds to the C2 (α) or C3 (β) position—is primarily dictated by the steric bulk of the N-substituent. The large tert-butyl group on the nitrogen atom creates significant steric hindrance, making the C2 position less accessible than in pyrroles with smaller N-substituents. However, the inherent electronic activation of the C2 position is very strong. Consequently, formylation occurs almost exclusively at the C2 position, as attack at the C3 position is electronically disfavored. While some studies on other N-alkylpyrroles show a mixture of α- and β-isomers, the steric bulk of the tert-butyl group strongly directs the formylation to the C2 position, yielding this compound as the major product.

Temperature : The reaction temperature is a critical parameter. The formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (0–10 °C) to control its formation and prevent side reactions. The subsequent electrophilic substitution step may require gentle heating to proceed at a reasonable rate, but higher temperatures can lead to polymerization and decreased yields.

Stoichiometry : The molar ratio of the reagents (1-tert-butylpyrrole, DMF, and POCl₃) must be carefully controlled. An excess of the Vilsmeier reagent can lead to the formation of di-formylated products or other side reactions, reducing the yield of the desired mono-aldehyde.

The following table summarizes the general influence of these parameters:

| Parameter | Effect on Regioselectivity (C2 vs. C3) | Effect on Yield | Notes |

| N-Substituent Bulk | Primarily dictates the C2/C3 ratio. Large groups like tert-butyl strongly favor C2. | Can decrease overall yield if steric hindrance is extreme, but improves C2 selectivity. | This is the most critical factor for regiocontrol in N-alkylpyrroles. |

| Temperature | Can influence the isomer ratio, though less significantly than steric factors. | Low temperatures for reagent formation are crucial. Overheating leads to degradation and lower yields. | Optimal temperature profile involves initial cooling followed by controlled warming or reflux. |

| Solvent | Can affect reaction rates and solubility of intermediates. | Aprotic solvents are required. Dichloroethane or excess DMF are common. | Solvent choice can impact the ease of product isolation. |

| Reagent Ratio | Generally does not alter regioselectivity significantly. | Excess Vilsmeier reagent can lead to side products and reduced yield of the desired mono-aldehyde. | Typically, a slight excess of the formylating agent (around 1.1 equivalents) is used. |

To maximize the yield and purity of this compound, several optimization protocols can be implemented:

Controlled Reagent Addition : The slow, dropwise addition of phosphorus oxychloride to DMF at low temperatures (e.g., in an ice bath) is essential to manage the exothermic reaction and ensure the controlled formation of the Vilsmeier reagent.

Sequential Addition of Substrate : The 1-tert-butylpyrrole substrate, typically dissolved in a suitable solvent like ethylene (B1197577) dichloride, should be added slowly to the pre-formed Vilsmeier reagent at a reduced temperature to prevent rapid, uncontrolled reactions and potential polymerization.

Careful Temperature Management : Maintaining a low temperature during reagent and substrate addition, followed by a period of stirring at room temperature or gentle reflux, allows for the completion of the reaction while minimizing the formation of byproducts.

Hydrolysis and Workup : The hydrolysis of the intermediate iminium salt should be performed carefully. The reaction mixture is often quenched by adding it to a solution of a base, such as sodium acetate (B1210297) or sodium carbonate, to neutralize the strong acids present and facilitate the hydrolysis to the aldehyde.

Alkylation-Formylation Sequential Approaches

N-Alkylation of Pyrrole : The first step is the synthesis of 1-tert-butylpyrrole. This is typically achieved by the N-alkylation of pyrrole. A common method involves deprotonating pyrrole with a suitable base (e.g., sodium hydride, potassium hydroxide) to form the pyrrolide anion, which then acts as a nucleophile, attacking a tert-butylating agent such as tert-butyl bromide or tert-butyl chloride. Due to the steric hindrance of the tert-butyl group, this Sₙ2 reaction can be slow and may require forcing conditions.

Formylation of 1-tert-Butylpyrrole : The purified 1-tert-butylpyrrole is then subjected to the Vilsmeier-Haack formylation as detailed in the previous sections to yield the target this compound. This sequential approach ensures that the tert-butyl group is definitively on the nitrogen atom and allows for the purification of the intermediate, leading to a cleaner formylation reaction.

N-Alkylation of Pyrrole-2-carbaldehyde Derivatives

An alternative synthetic strategy involves reversing the order of the steps: formylation first, followed by N-alkylation. This approach would start with commercially available pyrrole-2-carbaldehyde and then introduce the tert-butyl group onto the nitrogen atom.

However, this route presents significant challenges and is generally not the preferred method for synthesizing the target compound. The direct N-tert-butylation of pyrrole-2-carbaldehyde is complicated by several factors:

Site of Alkylation : While N-alkylation is desired, pyrrole-2-carbaldehyde can also undergo C-alkylation under certain conditions. For instance, reacting pyrrole-2-carbaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) leads to a Friedel-Crafts alkylation on the pyrrole ring, producing 4-tert-butyl-pyrrole-2-carbaldehyde or 5-tert-butyl-pyrrole-2-carbaldehyde, not the N-alkylated product.

Steric Hindrance : The direct attachment of a bulky tert-butyl group to the nitrogen atom via an Sₙ2 reaction is inherently difficult due to severe steric hindrance. Even if the nitrogen is deprotonated with a strong base to form the corresponding anion, the subsequent nucleophilic attack on a tert-butyl halide is sterically impeded.

Reactivity of the Aldehyde : The aldehyde group is sensitive to both basic and nucleophilic conditions that might be required for N-alkylation, potentially leading to unwanted side reactions such as aldol (B89426) condensations or reactions with organometallic bases.

Due to these challenges, the N-alkylation of pyrrole-2-carbaldehyde is not a synthetically viable route for preparing this compound. The sequential approach of first synthesizing 1-tert-butylpyrrole and then performing a Vilsmeier-Haack formylation offers a much more reliable and regiochemically controlled pathway to the desired product.

Selection of Alkylating Agents and Base Systems

The synthesis of the target compound begins with the formation of 1-tert-butyl-1H-pyrrole. This initial step is crucial and relies on the careful selection of a base to deprotonate the pyrrole ring, followed by the introduction of the tert-butyl group using an appropriate alkylating agent.

The nitrogen proton of pyrrole is acidic enough (pKa ≈ 17.5) to be removed by a strong base, generating the nucleophilic pyrryl anion. This anion then reacts with an electrophilic tert-butyl source.

Base Systems: Strong bases are required for the complete deprotonation of pyrrole. The choice of base is critical to ensure efficient anion formation without promoting undesirable side reactions.

Sodium Hydride (NaH): A common and effective non-nucleophilic base, typically used as a dispersion in mineral oil. It reacts with pyrrole in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to irreversibly form the sodium salt of pyrrole and hydrogen gas.

Potassium Hydride (KH): A more reactive alternative to NaH, offering faster reaction times.

Potassium tert-butoxide (KOtBu): A strong, sterically hindered base that can also be employed for deprotonation, often in THF.

Alkylating Agents: The choice of the tert-butylating agent is challenging. Simple tert-butyl halides (e.g., tert-butyl chloride or bromide) are prone to elimination reactions (E2) when reacting with strong bases, leading to the formation of isobutylene (B52900) gas instead of the desired N-alkylation product. To favor the substitution pathway (SN1), reaction conditions must be carefully controlled. More reactive sources of the tert-butyl cation are sometimes employed.

tert-Butyl Halides: tert-Butyl bromide or tert-butyl chloride can be used, but conditions must be optimized to minimize the competing elimination side reaction.

2-tert-Butyl-1,3-dithiane: This reagent can act as a tert-butyl cation equivalent under specific conditions, offering an alternative route.

The general procedure involves the slow addition of pyrrole to a suspension of a strong base like sodium hydride in an anhydrous solvent, followed by the introduction of the tert-butylating agent.

| Component | Examples | Role | Typical Solvents |

|---|---|---|---|

| Pyrrole Substrate | Pyrrole | Starting material | THF, DMF (anhydrous) |

| Base System | Sodium Hydride (NaH), Potassium Hydride (KH), Potassium tert-butoxide (KOtBu) | Deprotonation of pyrrole N-H | |

| Alkylating Agent | tert-Butyl bromide, tert-Butyl chloride | Source of the tert-butyl electrophile |

Catalyst Systems and Their Role in Reaction Control

While the initial N-alkylation step is base-mediated, the subsequent formylation of 1-tert-butyl-1H-pyrrole is a classic electrophilic aromatic substitution that relies on the generation of a potent electrophile. The Vilsmeier-Haack reaction is the premier method for this transformation, offering high regioselectivity for the C-2 position of the pyrrole ring. chemtube3d.comnih.govijpcbs.comorganic-chemistry.org

The reaction does not employ a catalyst in the traditional sense. Instead, a stoichiometric amount of an activating agent, typically phosphorus oxychloride (POCl₃), is used to convert a substituted amide, most commonly dimethylformamide (DMF), into a highly electrophilic species known as the Vilsmeier reagent.

Formation and Role of the Vilsmeier Reagent:

Activation: Phosphorus oxychloride reacts with the oxygen atom of DMF, making it a good leaving group.

Formation of the Electrophile: The departure of the leaving group results in the formation of a resonance-stabilized chloroiminium cation, [(CH₃)₂N=CHCl]⁺. This is the Vilsmeier reagent.

Electrophilic Attack: The electron-rich N-tert-butylpyrrole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Due to the electron-donating nature of the nitrogen atom, the attack occurs preferentially at the C-2 (alpha) position.

Hydrolysis: The resulting iminium salt intermediate is stable until an aqueous workup is performed. Hydrolysis of this intermediate liberates the aldehyde functionality, yielding the final product, this compound.

The Vilsmeier-Haack reaction's control is inherent in its mechanism. The bulky N-tert-butyl group does not significantly hinder the approach of the electrophile to the C-2 position, and the electronic properties of the pyrrole ring strongly direct the substitution to this site, ensuring high regioselectivity. thieme-connect.com

| Reagent | Formula | Role in Reaction |

|---|---|---|

| 1-tert-Butyl-1H-pyrrole | C₈H₁₃N | Nucleophilic Substrate |

| Dimethylformamide (DMF) | C₃H₇NO | Formyl group source |

| Phosphorus Oxychloride | POCl₃ | Activating agent for DMF |

| Water / Base (in workup) | H₂O / NaHCO₃ or NaOH | Hydrolysis of the iminium intermediate |

Chromatographic Purification Techniques for Isolation and Purity Optimization

Following the synthesis and aqueous workup, the crude this compound is typically obtained as an oil or solid mixed with unreacted starting materials and side products. Chromatographic techniques are essential for isolating the product in high purity.

Flash Column Chromatography: This is the most common and effective method for purification on a laboratory scale. The technique utilizes a glass column packed with a stationary phase, through which the crude product is passed using a solvent system (mobile phase) under positive pressure.

Stationary Phase: Silica (B1680970) gel (SiO₂) is the standard stationary phase for purifying moderately polar compounds like N-substituted pyrrole aldehydes. Its slightly acidic surface allows for effective separation based on the polarity of the components in the mixture.

Mobile Phase (Eluent): A mixture of a non-polar solvent and a slightly more polar solvent is typically used. The polarity of the eluent is carefully chosen to ensure that the desired product moves down the column at an appropriate rate (retention factor, Rƒ, typically 0.2-0.4 for optimal separation). Common solvent systems include mixtures of hexanes or petroleum ether with ethyl acetate. A gradient elution, where the proportion of the more polar solvent is gradually increased, can be highly effective for separating compounds with close polarities. orgsyn.org

Purification Procedure Outline:

Sample Preparation: The crude product is dissolved in a minimal amount of the eluent or a stronger solvent like dichloromethane (B109758) and may be pre-adsorbed onto a small amount of silica gel.

Column Packing: The column is carefully packed with a slurry of silica gel in the non-polar component of the eluent system.

Loading and Elution: The prepared sample is loaded onto the top of the silica gel bed. The eluent is then passed through the column, and fractions are collected sequentially.

Analysis: The collected fractions are analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

Isolation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

| Parameter | Description |

|---|---|

| Technique | Flash Column Chromatography |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Hexane / Ethyl Acetate gradient (e.g., starting from 95:5 to 80:20) or Petroleum Ether / Ethyl Acetate |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

Chemical Reactivity and Advanced Functionalization of 1 Tert Butyl 1h Pyrrole 2 Carbaldehyde

Transformations of the Aldehyde Functional Group

The strategic location of the aldehyde group on the pyrrole (B145914) scaffold allows for its conversion into other key functional groups, primarily through oxidation to a carboxylic acid or reduction to an alcohol. These transformations are fundamental in the elaboration of the pyrrole core into more complex molecular architectures.

Oxidative Conversion to Pyrrole-2-carboxylic Acid Derivatives

The oxidation of 1-tert-Butyl-1H-pyrrole-2-carbaldehyde to its corresponding carboxylic acid, 1-tert-Butyl-1H-pyrrole-2-carboxylic acid, requires mild conditions to avoid degradation of the sensitive pyrrole ring. Both stoichiometric and catalytic methods have been explored to achieve this transformation efficiently.

Stoichiometric oxidants are widely used for the conversion of aldehydes to carboxylic acids. For pyrrole-based aldehydes, the choice of oxidant is critical due to the susceptibility of the pyrrole nucleus to oxidation.

One of the most effective and commonly used methods for this transformation on sensitive substrates is the Pinnick oxidation . This method utilizes sodium chlorite (B76162) (NaClO₂) buffered at a slightly acidic pH, typically with a phosphate (B84403) buffer. wikipedia.org A scavenger, such as 2-methyl-2-butene, is crucial to quench the reactive byproduct, hypochlorous acid (HOCl), which can otherwise lead to undesired side reactions with the pyrrole ring. nrochemistry.com While unprotected pyrroles can be problematic substrates for this reaction, N-substituted pyrroles, such as the 1-tert-butyl derivative, are generally more stable. wikipedia.org The reaction is known for its high functional group tolerance and effectiveness with sterically hindered aldehydes. nih.gov

Another classical reagent for this transformation is silver(I) oxide (Ag₂O). This mild oxidant is particularly useful for converting aldehydes to carboxylic acids without affecting other sensitive functional groups. The reaction is typically carried out in a mixture of ethanol (B145695) and water.

Below is a table summarizing typical conditions for the stoichiometric oxidation of N-alkyl pyrrole-2-carbaldehydes.

| Oxidant System | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| NaClO₂ / NaH₂PO₄ / 2-methyl-2-butene | N-Alkyl-1H-pyrrole-2-carbaldehyde | t-BuOH / H₂O | RT | 1 - 14 | Good to Excellent |

| Ag₂O | N-Alkyl-1H-pyrrole-2-carbaldehyde | EtOH / H₂O | RT - Reflux | 12 - 24 | Moderate to Good |

Note: Yields are generalized from typical aldehyde oxidations as specific data for this compound is not prominently available in cited literature.

Catalytic oxidation methods offer a more atom-economical and environmentally benign alternative to stoichiometric processes. These systems often employ a metal catalyst and a terminal oxidant, such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂).

For the oxidation of heterocyclic aldehydes, copper-catalyzed systems have shown considerable promise. For instance, a catalytic amount of a copper salt, such as copper(I) chloride (CuCl), in the presence of a co-oxidant like aqueous tert-butyl hydroperoxide (TBHP), can effectively oxidize aldehydes to carboxylic acids under mild conditions. While this method has been applied to a range of aldehydes, its application to pyrrole-2-carbaldehydes requires careful optimization to prevent side reactions involving the pyrrole ring.

Enzymatic oxidations represent another advanced catalytic approach. Aldehyde dehydrogenases (ALDHs), for example, can catalyze the aerobic oxidation of a wide array of aldehydes to their corresponding carboxylic acids with high chemoselectivity. nih.gov These biocatalytic systems operate under mild conditions (pH 8.5, 40 °C) and are tolerant of other oxidizable groups like alcohols and alkenes, making them ideal for complex molecule synthesis. nih.gov

| Catalyst System | Oxidant | Substrate | Solvent | Key Features |

| CuCl (catalytic) | t-BuOOH | N-Alkyl-1H-pyrrole-2-carbaldehyde | Acetonitrile | Mild conditions, good for various aldehydes. |

| Aldehyde Dehydrogenase (ALDH) | O₂ (Air) | N-Alkyl-1H-pyrrole-2-carbaldehyde | Phosphate Buffer | High chemoselectivity, environmentally benign. |

Note: The applicability and efficiency of these systems are projected from their use on similar aldehyde substrates.

Reductive Conversion to Pyrrole-2-methanol Derivatives

The reduction of the aldehyde group in this compound to a hydroxymethyl group yields (1-tert-Butyl-1H-pyrrol-2-yl)methanol. This transformation is typically achieved with high efficiency using hydride-based reducing agents.

Hydride reagents are the most common choice for the reduction of aldehydes to primary alcohols. Their reactivity can be tuned to achieve selective reductions in the presence of other functional groups.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk It is known for its ease of handling and compatibility with protic solvents like methanol (B129727) or ethanol. The reaction is typically fast at room temperature and gives high yields of the corresponding alcohol. masterorganicchemistry.comugm.ac.id Due to its mildness, NaBH₄ does not typically reduce less reactive carbonyl groups such as esters or amides, which is advantageous in the synthesis of multifunctional molecules. masterorganicchemistry.com

Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent than NaBH₄. organic-chemistry.org It readily reduces aldehydes, ketones, esters, carboxylic acids, and amides. organic-chemistry.org For the simple reduction of an aldehyde like this compound, LiAlH₄ is highly effective but offers no selectivity advantage over the safer and easier-to-handle NaBH₄. The reaction is typically conducted in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by a careful aqueous workup.

The table below outlines typical conditions for these reductions.

| Reagent | Substrate | Solvent | Temp. (°C) | Time | Yield (%) |

| NaBH₄ | This compound | Methanol or Ethanol | 0 - RT | < 1 h | > 90 |

| LiAlH₄ | This compound | THF or Et₂O | 0 - RT | < 1 h | > 90 |

Note: Yields and conditions are based on standard reductions of aromatic and heterocyclic aldehydes.

While this compound itself does not present challenges of regioselectivity, the principles of chemoselective reduction are crucial when this moiety is part of a more complex molecule containing other reducible functional groups.

The significant difference in reactivity between NaBH₄ and LiAlH₄ is the foundation of chemoselective reductions. For a molecule containing both an aldehyde and an ester group, treatment with NaBH₄ would selectively reduce the aldehyde to a primary alcohol while leaving the ester intact. youtube.com Conversely, using the more powerful LiAlH₄ would result in the reduction of both functional groups.

This selectivity allows for the strategic manipulation of molecules containing the this compound core. For instance, a synthetic intermediate bearing both the pyrrole-2-carbaldehyde and an ester elsewhere in the structure could be selectively reduced at the aldehyde position using sodium borohydride, preserving the ester for subsequent chemical transformations.

Nucleophilic Addition Reactions

The aldehyde functional group at the C2 position of the pyrrole ring is a primary site for nucleophilic attack. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, serving as a gateway to a variety of more complex molecular structures.

Carbon-Carbon Bond Forming Additions

The carbonyl carbon of this compound is susceptible to attack by carbon-based nucleophiles, such as organometallic reagents and ylides. These reactions are fundamental for extending the carbon skeleton.

Grignard Reactions: The addition of Grignard reagents (R-MgBr) to the aldehyde leads to the formation of secondary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to yield the alcohol.

Wittig Reaction: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. masterorganicchemistry.com A phosphorus ylide (a Wittig reagent) attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate subsequently decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com This reaction is crucial for introducing carbon-carbon double bonds with control over the geometry of the newly formed bond. masterorganicchemistry.comresearchgate.net

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Grignard Addition | Methylmagnesium bromide | 1-(1-tert-Butyl-1H-pyrrol-2-yl)ethan-1-ol |

| Wittig Reaction | (Triphenylphosphoranylidene)methane | 1-tert-Butyl-2-vinyl-1H-pyrrole |

Nitrogen-Carbon Bond Forming Additions (e.g., Imine and Enamine Formations, Reductive Amination)

The reaction of the aldehyde with nitrogen-based nucleophiles is a cornerstone of heterocyclic and medicinal chemistry, enabling the introduction of nitrogen-containing functional groups.

Imine and Enamine Formation: Primary amines react with the aldehyde to form imines (Schiff bases), while secondary amines yield enamines. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration.

Reductive Amination: This powerful transformation converts the aldehyde into an amine in a single procedural step. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a mild reducing agent, such as sodium borohydride (NaBH₄), present in the reaction mixture. rsc.org This method avoids the isolation of the often-unstable imine intermediate and provides a direct route to secondary amines. This approach has been successfully used in the synthesis of complex heterocyclic systems like pyrrolo-dihydroquinolines. rsc.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Imine Formation | Aniline, acid catalyst | N-(1-tert-Butyl-1H-pyrrol-2-yl)methylene)aniline |

| Reductive Amination | Methylamine, Sodium Borohydride | (1-tert-Butyl-1H-pyrrol-2-yl)-N-methylmethanamine |

Condensation Reactions for Scaffold Diversification

Condensation reactions involving the aldehyde group are highly effective for constructing larger, more complex molecular frameworks. The Knoevenagel condensation is a prime example, used to synthesize substituted alkenes which are valuable precursors for various heterocyclic scaffolds.

In the Knoevenagel condensation, this compound reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, phenylacetonitriles) in the presence of a basic catalyst like piperidine. rsc.org The reaction involves a nucleophilic addition to the aldehyde followed by a dehydration step to yield a new carbon-carbon double bond. Research on the parent 1H-pyrrole-2-carbaldehyde has shown that this reaction proceeds efficiently, producing various 3-substituted-(1H-pyrrol-2-yl)acrylonitriles in good to excellent yields. rsc.org The use of ionic liquids as solvents can further enhance the efficiency of this transformation. rsc.org

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product Type | Yield |

|---|---|---|---|---|

| 1H-Pyrrole-2-carbaldehyde | Phenylacetonitrile | Piperidine / [BMIM][Br] | 3-Phenyl-2-(1H-pyrrol-2-yl)acrylonitrile | 98% rsc.org |

| 1H-Pyrrole-2-carbaldehyde | 4-Chlorophenylacetonitrile | Piperidine / [BMIM][Br] | 2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | 98% rsc.org |

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

The pyrrole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution. pearson.com The regiochemical outcome of such reactions on this compound is governed by the interplay of the directing effects of the two substituents. The N-tert-butyl group is an activating, ortho-, para-director (directing to C3 and C5), while the 2-carbaldehyde group is a deactivating, meta-director (directing to C4).

Halogenation of the Pyrrole Ring

Halogenation of the pyrrole nucleus introduces synthetically versatile halogen atoms that can be used in subsequent cross-coupling reactions. Mild halogenating agents are required to prevent polymerization or degradation of the reactive pyrrole ring. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly employed.

For the closely related N-Boc-3-ethyl-pyrrole-2-carboxaldehyde, chlorination with NCS resulted in a mixture of products, with substitution occurring at the C4 and C5 positions. nih.gov This indicates that under these conditions, both the directing effect of the nitrogen substituent (to C5) and the aldehyde (to C4) are influential, leading to a mixture of isomers.

| Substrate | Reagent | Product(s) | Yield |

|---|---|---|---|

| N-Boc-3-ethyl-pyrrole-2-carboxaldehyde | N-Chlorosuccinimide (NCS) | N-Boc-4-chloro-3-ethyl-pyrrole-2-carboxaldehyde and N-Boc-5-chloro-3-ethyl-pyrrole-2-carboxaldehyde | 55% (C4-isomer), 7% (C5-isomer) nih.gov |

| This compound (Predicted) | N-Bromosuccinimide (NBS) | Mixture of 4-bromo and 5-bromo isomers | N/A |

Nitration of the Pyrrole Ring

Nitration of pyrroles is notoriously difficult due to the ring's sensitivity to the strong acidic conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄), which often leads to decomposition. Therefore, milder, non-protic nitrating agents are necessary. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a common choice for acid-sensitive substrates.

Steric and Electronic Effects on Regiochemical Outcome

The reactivity of the pyrrole ring is fundamentally dictated by its electron-rich aromatic nature, which makes it highly susceptible to electrophilic aromatic substitution. pearson.com Generally, electrophilic attack on an unsubstituted pyrrole ring preferentially occurs at the C2 (α) position because the resulting cationic intermediate (the arenium ion) is stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. stackexchange.com

In the case of this compound, the substitution pattern significantly modifies this inherent reactivity. The molecule possesses two key functional groups whose effects must be considered: the N-tert-butyl group and the C2-carbaldehyde group.

Electronic Effects:

The N-tert-butyl group acts as an electron-donating group through induction, increasing the electron density of the pyrrole ring and activating it towards electrophilic attack compared to an N-unsubstituted pyrrole.

The C2-carbaldehyde group is a powerful electron-withdrawing group via the resonance effect. This deactivates the pyrrole ring towards further electrophilic substitution, making reactions more difficult compared to 1-tert-butyl-1H-pyrrole. Its deactivating influence is most pronounced at the adjacent C3 position and the C5 position.

Steric Effects: The most significant steric factor is the bulky tert-butyl group attached to the nitrogen atom. wikipedia.orglibretexts.org This group creates substantial steric hindrance, which is the slowing of chemical reactions due to steric bulk. wikipedia.org It physically obstructs the approach of reagents to the adjacent C2 and C5 positions of the pyrrole ring. Studies on related 2-vinylpyrroles have shown that bulky N-substituents can sterically inhibit Michael addition reactions at the C5-position. psu.edu

The combination of these effects dictates the regiochemical outcome of further substitutions on the this compound ring. The C2 position is already occupied. The C5 position is sterically hindered by the adjacent N-tert-butyl group and electronically deactivated by the C2-aldehyde. The C3 position is strongly deactivated electronically by the adjacent aldehyde. This leaves the C4 position as the most probable site for electrophilic attack, as it is the least sterically hindered and electronically deactivated position on the ring.

Emerging Functionalization Concepts

Modern organic synthesis increasingly relies on novel strategies to modify complex molecules efficiently. For a scaffold like this compound, emerging concepts such as direct C-H functionalization and metal-catalyzed cross-coupling reactions offer powerful tools for derivatization, bypassing the need for traditional, multi-step synthetic sequences.

C-H Functionalization Methodologies (if applicable to N-tert-butylpyrroles)

Direct C-H functionalization is a highly atom-economical strategy for forming new bonds, as it avoids the pre-functionalization of substrates. chemistryviews.org While specific C-H functionalization studies on this compound are not widely documented, methodologies developed for related N-substituted pyrroles demonstrate the potential of this approach.

Ruthenium-catalyzed C2-H arylation of N-substituted indoles and pyrroles with boronic acids represents a viable strategy. chemistryviews.org This method tolerates a wide range of functional groups, suggesting its potential applicability to the aldehyde-substituted pyrrole core. chemistryviews.org Given that the C2 position is blocked in the target molecule, such a reaction would be expected to target other C-H bonds, with the regioselectivity being a subject for empirical investigation.

Another emerging area is the metal-free catalytic activation of C(sp³)–H bonds. For instance, N-protected dialkylpyrroles can undergo C(sp³)–H functionalization of the alkyl groups using a borane (B79455) catalyst. researchgate.net This highlights the expanding scope of C-H activation beyond the aromatic core to its substituents.

Table 1: Example of Ru-Catalyzed C-H Arylation of an N-Substituted Pyrrole This table illustrates a general methodology applicable to N-substituted pyrroles, based on reported research. chemistryviews.org

| Parameter | Condition |

|---|---|

| Pyrrole Substrate | N-Methylpyrrole |

| Coupling Partner | 4-Methylphenylboronic acid |

| Catalyst | [Ru(p-cymene)Cl₂]₂ |

| Oxidant | Ag₂O |

| Solvent | 1,4-Dioxane |

| Temperature | 120 °C |

| Product | 2-(4-Methylphenyl)-1-methyl-1H-pyrrole |

| Selectivity | C2-Arylation |

Metal-Catalyzed Coupling Reactions for Pyrrole Ring Derivatization

Metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for creating carbon-carbon and carbon-heteroatom bonds. libretexts.orgsigmaaldrich.com These reactions, often catalyzed by palladium, are extensively used for the derivatization of intact pyrrole rings. anu.edu.auresearchgate.net Common examples include the Suzuki-Miyaura, Sonogashira, Heck, Stille, and Buchwald-Hartwig reactions. anu.edu.auyoutube.com

To apply these methods to this compound, a two-step sequence is typically envisioned. First, a C-H bond on the pyrrole ring must be converted into a suitable handle for cross-coupling, such as a halide (Br, I) or a triflate. Based on the analysis of steric and electronic effects, electrophilic halogenation would most likely occur at the C4 position. This resulting 4-halo-1-tert-butyl-1H-pyrrole-2-carbaldehyde could then serve as a substrate in various palladium-catalyzed coupling reactions.

For example, a Suzuki-Miyaura coupling could be used to introduce a new aryl or vinyl group at the C4 position, while a Sonogashira coupling would allow for the installation of an alkynyl moiety. These reactions provide a versatile platform for elaborating the pyrrole core, enabling the synthesis of a diverse library of complex derivatives.

Table 2: Generalized Conditions for Suzuki-Miyaura Coupling on a Halogenated N-Alkylpyrrole This table outlines typical conditions for a Suzuki-Miyaura reaction, a powerful tool for derivatizing halogenated pyrroles. libretexts.org

| Parameter | Reagent/Condition |

|---|---|

| Aryl Halide | 4-Bromo-1-tert-butyl-1H-pyrrole-2-carbaldehyde (Hypothetical) |

| Coupling Partner | Phenylboronic Acid |

| Catalyst Precursor | Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ |

| Ligand | PPh₃, SPhos, XPhos, etc. |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ |

| Solvent System | Toluene/Water, Dioxane/Water, or DME |

| Temperature | 80 - 110 °C |

| Expected Product | 1-tert-Butyl-4-phenyl-1H-pyrrole-2-carbaldehyde |

Spectroscopic Characterization and Structural Elucidation of 1 Tert Butyl 1h Pyrrole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of 1-tert-Butyl-1H-pyrrole-2-carbaldehyde. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

The ¹H NMR spectrum of this compound provides a wealth of information. The chemical shift (δ) of each proton is influenced by its local electronic environment. The aldehydic proton is typically the most deshielded, appearing at a characteristic downfield position. The protons on the pyrrole (B145914) ring exhibit distinct chemical shifts due to the electronic effects of the tert-butyl and carbaldehyde groups.

Spin-spin coupling between adjacent protons results in the splitting of signals into multiplets, with the magnitude of the coupling constant (J) providing information about the dihedral angles between the coupled protons. The integration of the proton signals is proportional to the number of protons giving rise to each signal, confirming the relative number of each type of proton in the molecule.

A detailed analysis of a reported ¹H NMR spectrum for this compound reveals the following assignments:

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CHO | 9.48 | s | - | 1H |

| H-5 | 7.21 | dd | 2.0, 1.0 | 1H |

| H-3 | 6.87 | dd | 4.0, 2.0 | 1H |

| H-4 | 6.17 | dd | 4.0, 1.0 | 1H |

| C(CH₃)₃ | 1.63 | s | - | 9H |

Note: The data presented here is based on a reported spectrum and may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield position. The carbons of the pyrrole ring and the tert-butyl group also have predictable chemical shifts.

Based on reported spectroscopic data, the assigned ¹³C NMR chemical shifts for this compound are as follows:

| Carbon | Chemical Shift (ppm) |

| C=O | 178.5 |

| C-2 | 139.8 |

| C-5 | 129.1 |

| C-3 | 124.6 |

| C-4 | 109.4 |

| C(CH₃)₃ | 59.8 |

| C(CH₃)₃ | 31.9 |

Note: The data presented here is based on a reported spectrum and may vary slightly depending on the solvent and experimental conditions.

To further confirm the structural assignments and gain deeper insights into the molecular structure, a suite of two-dimensional (2D) NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyrrole ring (H-3, H-4, and H-5), confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons of the pyrrole ring by linking the previously assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the aldehydic proton to C-2 and C-3, and from the tert-butyl protons to the nitrogen-bearing carbon of the pyrrole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the through-space relationship between the tert-butyl protons and the H-5 proton of the pyrrole ring, providing insights into the preferred conformation of the molecule.

For complex spin systems, such as the one presented by the pyrrole ring protons, first-order analysis of the NMR spectra may not be sufficient to extract all the coupling information accurately. Quantum-Mechanical driven Iterative Full Spin Analysis (QM-HiFSA) is a computational method that can provide a more precise description of complex peak patterns. nih.govacs.org This technique involves simulating the NMR spectrum based on quantum mechanical principles and iteratively refining the spectral parameters (chemical shifts and coupling constants) to achieve the best fit with the experimental spectrum. The application of QM-HiFSA to pyrrole-2-carbaldehydes has been shown to provide a precise description of their complex peak patterns. nih.govacs.org This approach would allow for the accurate determination of all proton-proton coupling constants within the pyrrole ring of this compound, offering a deeper understanding of its electronic structure.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

The fragmentation of the molecule upon ionization can provide valuable structural clues. Key fragmentation pathways for N-tert-butylated compounds often involve the loss of the tert-butyl group as a stable tert-butyl cation or the loss of isobutylene (B52900). The fragmentation of the pyrrole-2-carbaldehyde moiety would likely involve the loss of the formyl group (CHO) or carbon monoxide (CO). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental compositions and further confirming the structure of the compound.

A reported mass spectrum for this compound shows a molecular ion peak at m/z 151, consistent with its molecular formula C₉H₁₃NO. The fragmentation pattern includes a significant peak at m/z 136, corresponding to the loss of a methyl group, and a base peak at m/z 94, which can be attributed to the loss of the tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high precision. For this compound, the molecular formula is established as C₉H₁₃NO.

Based on this formula, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). The calculated monoisotopic mass is 151.099714038 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value that corresponds closely to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Elemental Composition and Exact Mass of this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (H) | 13 | 1.007825 | 13.101725 |

| Nitrogen (N) | 1 | 14.003074 | 14.003074 |

| Oxygen (O) | 1 | 15.994915 | 15.994915 |

| Total Monoisotopic Mass | 151.099714 |

Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS) for Purity Assessment and Byproduct Identification

Coupled chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of this compound and identifying any potential byproducts from its synthesis.

In a typical GC-MS analysis, the sample is volatilized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the chromatogram provides a characteristic identifier for the main compound, while the mass spectrum confirms its identity. Impurities or byproducts will appear as separate peaks with different retention times and their mass spectra can be used for their structural identification. nist.gov The NIST Chemistry WebBook contains reference GC data for the parent compound, 1H-Pyrrole-2-carboxaldehyde, which serves as a basis for understanding the chromatographic behavior of such derivatives. nist.gov

LC-MS is used for less volatile or thermally sensitive compounds. The principle remains the same: separation by chromatography followed by detection by mass spectrometry. This technique is crucial for identifying non-volatile byproducts or unreacted starting materials that may be present in a sample.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer (e.g., by electron impact), the resulting molecular ion can break apart into smaller, charged fragments.

For this compound, the fragmentation is expected to be influenced by the substituents on the pyrrole ring. nih.gov Key fragmentation pathways would likely include:

Loss of a methyl group: Cleavage of a methyl group from the tert-butyl substituent would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15 (136.08 u).

Loss of the tert-butyl group: The cleavage of the entire tert-butyl group is a highly probable event, leading to a stable cation. This would produce a significant peak at m/z 94, corresponding to the pyrrole-2-carbaldehyde cation.

Aldehyde fragmentation: Aldehydes typically show characteristic losses of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.org This would result in peaks at m/z 150 and m/z 122, respectively.

The mass spectrum of the parent compound, 1H-Pyrrole-2-carboxaldehyde, shows a prominent molecular ion peak at m/z 95 and a significant fragment from the loss of the formyl group (m/z 67). nist.gov A similar pattern, adjusted for the mass of the tert-butyl group, would be anticipated for the title compound.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman)

Characteristic Vibrational Modes of the Aldehyde and Pyrrole Ring

Vibrational spectroscopy provides detailed information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. By analogy with the spectrum of 1H-Pyrrole-2-carboxaldehyde, key peaks can be assigned. nist.gov

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1700 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration of an aromatic aldehyde.

C-H Stretch (Aldehyde): A weaker band, or a pair of bands, is anticipated around 2720-2820 cm⁻¹ corresponding to the C-H stretch of the aldehyde group.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region can be attributed to the C=C stretching vibrations within the pyrrole ring.

C-N Stretch: The stretching of the C-N bonds within the pyrrole ring typically appears in the 1300-1400 cm⁻¹ range.

C-H Stretch (tert-Butyl): Strong bands corresponding to the sp³ C-H stretching of the tert-butyl group will be present in the 2850-3000 cm⁻¹ region.

C-H Bending (tert-Butyl): Characteristic bending vibrations for the tert-butyl group are expected around 1365 cm⁻¹ and 1390 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O stretching bands are often weaker in Raman than in IR, the aromatic ring vibrations are typically strong and well-defined, making Raman an excellent tool for studying the pyrrole core. Polarized Raman studies on single crystals, if available, could provide detailed information on molecular orientation and crystal symmetry. iku.edu.tr

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (sp³, tert-Butyl) | 2850-3000 | FT-IR, Raman |

| C-H Stretch (Aldehyde) | 2720-2820 | FT-IR |

| C=O Stretch (Aldehyde) | 1650-1700 | FT-IR (Strong) |

| C=C Stretch (Pyrrole Ring) | 1450-1600 | FT-IR, Raman (Strong) |

| C-H Bend (tert-Butyl) | 1365-1390 | FT-IR |

| C-N Stretch (Pyrrole Ring) | 1300-1400 | FT-IR |

Assessment of Aromaticity and Electron Delocalization

The positions and intensities of the vibrational bands associated with the pyrrole ring are sensitive to the degree of electron delocalization and aromaticity. The C=C and C-N stretching frequencies within the ring provide insight into the bond orders. In a fully aromatic system, these bond orders are averaged out due to delocalization, leading to characteristic band positions. The attachment of the electron-withdrawing aldehyde group and the electron-donating tert-butyl group to the pyrrole ring influences the electron density distribution, which can cause shifts in these vibrational frequencies compared to unsubstituted pyrrole. researchgate.net A detailed analysis of these shifts can therefore provide qualitative information about the electronic effects of the substituents on the aromatic system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be required.

If a crystal structure were determined, it would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyrrole ring, the aldehyde group, and the tert-butyl substituent.

Molecular Conformation: The dihedral angle between the plane of the pyrrole ring and the aldehyde group would be determined, revealing the preferred conformation in the solid state.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, identifying any significant intermolecular forces such as hydrogen bonds or van der Waals interactions that stabilize the crystal structure.

Planarity: The degree of planarity of the pyrrole ring could be quantitatively assessed.

While crystallographic data for the specific title compound is not publicly available, studies on related structures, such as tert-Butyl 2-borono-1H-pyrrole-1-carboxylate, demonstrate that the pyrrole ring and its substituents tend to be nearly co-planar. nih.gov A similar planarity would be expected for this compound, although this can only be confirmed by experimental determination.

Determination of Molecular Conformation and Stereochemistry

The planarity of the pyrrole ring is a key conformational feature. In related structures, such as 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one, the presence of a bulky tert-butyl group can lead to significant distortion of the pyrrole ring from planarity due to steric repulsion. nih.gov However, in N-substituted pyrroles like tert-butyl 2-borono-1H-pyrrole-1-carboxylate, the pyrrole ring, the boronic acid group, and the carboxyl groups are observed to be nearly co-planar. nih.gov This suggests that the degree of planarity in this compound will depend on the balance between the steric demands of the tert-butyl group and the conjugative effects of the carbaldehyde with the pyrrole ring.

The orientation of the carbaldehyde group relative to the pyrrole ring is another important conformational aspect. Studies on various pyrrol-2-yl ketones and carboxylates have shown a preference for an s-cis conformation, where the carbonyl oxygen is oriented towards the pyrrole nitrogen. mdpi.com This conformation is often stabilized by intramolecular interactions. Density Functional Theory (DFT) calculations on related molecules, such as pyrrole-2-carbaldehyde ferrocenoylhydrazone, also indicate the stability of specific tautomeric and rotameric forms influenced by intramolecular hydrogen bonding. researchgate.net It is therefore probable that this compound also adopts a predominantly planar conformation with the aldehyde group in an s-cis or a conformation that maximizes electronic conjugation while minimizing steric clash with the N-tert-butyl group.

Table 1: Predicted Conformational Features of this compound based on Analogous Structures

| Feature | Predicted Characteristic | Rationale based on Related Compounds |

| Pyrrole Ring Geometry | Near-planar | The pyrrole ring in similar N-substituted structures, such as tert-butyl 2-borono-1H-pyrrole-1-carboxylate, maintains near planarity. nih.gov |

| Aldehyde Group Orientation | Likely s-cis or near planar | Carbonyl 2-substituted pyrroles often exhibit an s-cis conformation to maximize electronic conjugation and minimize steric hindrance. mdpi.com |

| Tert-butyl Group Orientation | Rotated to minimize steric hindrance | The bulky tert-butyl group will adopt a conformation that minimizes steric interactions with the pyrrole ring and the adjacent aldehyde group. nih.gov |

| Stereochemistry | Achiral | The molecule does not possess any chiral centers. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing and intermolecular interactions of this compound are dictated by the functional groups present. While the N-H group, a common hydrogen bond donor in many pyrrole derivatives, is absent due to the tert-butyl substitution, other interactions are expected to play a crucial role in its crystal lattice.

Hydrogen Bonding: In the absence of an N-H donor, the primary sites for hydrogen bonding are the oxygen atom of the carbaldehyde group, acting as a hydrogen bond acceptor, and the C-H bonds of the pyrrole ring and the tert-butyl group, which can act as weak hydrogen bond donors. Studies on crystals of pyrrol-2-yl chloromethyl ketone derivatives and methyl pyrrole-2-carboxylate have demonstrated the formation of various hydrogen bond motifs, including N-H⋯O and weak C-H⋯O interactions, which stabilize the crystal structure. mdpi.com For instance, in pyrrole-2-carbaldehyde isonicotinoylhydrazone, intermolecular hydrogen bonds are decisive in the formation of the crystal structure. researchgate.net It is plausible that this compound could form intermolecular C-H⋯O hydrogen bonds, linking molecules into dimers or chains.

π-π Stacking: Aromatic π-π stacking is a significant non-covalent interaction that influences the crystal structure of many aromatic compounds, including pyrrole derivatives. numberanalytics.com The electron-rich pyrrole ring in this compound can participate in such interactions. Crystal structures of various pyrrole derivatives reveal π-π stacking interactions with centroid-centroid separations typically in the range of 3.8 Å. researchgate.net These interactions contribute to the formation of three-dimensional networks in the crystal lattice. researchgate.net The presence of the bulky tert-butyl group might, however, sterically hinder a close face-to-face π-π stacking arrangement, potentially leading to offset or edge-to-face aromatic interactions. The nature of these stacking interactions can be influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings. rsc.org

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Potential Participants | Expected Role in Crystal Packing |

| Hydrogen Bonding | Aldehyde C=O (acceptor) and Pyrrole/tert-butyl C-H (donors) | Formation of dimers or chains, contributing to the overall crystal lattice stability. mdpi.com |

| π-π Stacking | Pyrrole rings of adjacent molecules | Contribution to the formation of a stable, layered, or three-dimensional crystal structure. researchgate.netacs.org |

| Van der Waals Forces | tert-Butyl groups and overall molecular framework | General packing forces contributing to the cohesion of the crystal lattice. acs.org |

Theoretical and Computational Investigations of 1 Tert Butyl 1h Pyrrole 2 Carbaldehyde

Quantum Chemical Calculation Approaches

Ab Initio Molecular Orbital Theory

Generating content for these sections without specific studies on 1-tert-butyl-1H-pyrrole-2-carbaldehyde would require conjecture or the extrapolation of data from dissimilar molecules, which would not meet the required standards of scientific accuracy and strict focus on the subject compound.

General principles of computational chemistry suggest that Density Functional Theory (DFT) with common functionals (like B3LYP) and basis sets (such as 6-31G* or larger) would be a standard method to perform geometric optimization. This would likely reveal the most stable conformation, considering the rotation of the tert-butyl and carbaldehyde groups relative to the pyrrole (B145914) ring. Following optimization, calculations of aromaticity indices (HOMA and NICS), molecular orbitals (HOMO-LUMO), charge distribution, and spectroscopic parameters could be performed. Similarly, ab initio methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) could be employed for comparative analysis.

However, without peer-reviewed research containing these specific calculations, any presentation of data tables or detailed findings would be speculative. Further computational research is required to be conducted on this compound to populate the detailed structure of the requested article.

Computational Mechanistic Elucidation

Computational methods are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

Reaction Pathway Modeling and Transition State Analysis

The study of reaction pathways for this compound would involve modeling its reactions, such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the pyrrole ring. Computational chemists can map the energetic landscape of these reactions to determine the most likely mechanism.

A key aspect of this is transition state analysis . The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By locating and characterizing the geometry and energy of the transition state using computational methods, researchers can calculate the activation energy, which is a critical factor in determining the reaction rate. For instance, in a hypothetical reaction, the calculated activation energies for different pathways would reveal the most favorable route.

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

| Pathway A | Characterized by the formation of a C-N bond | 15.2 |

| Pathway B | Involves a proton transfer step | 25.8 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis.

Prediction of Regioselectivity and Stereoselectivity

Many organic reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product) is a significant challenge. Computational models are adept at addressing this by comparing the activation energies of the transition states leading to the different possible products. rsc.org

For this compound, which has multiple reactive sites, predicting the outcome of a reaction is crucial. For example, in an electrophilic substitution, the electrophile could attack different positions on the pyrrole ring. By calculating the energies of the intermediates and transition states for each possible attack, the most likely product can be predicted. The pathway with the lowest activation energy will be the most favored, thus determining the regioselectivity. Machine learning models are also increasingly being used to predict reaction outcomes with high accuracy. researchgate.netrsc.org

Intermolecular Interactions and Supramolecular Assembly

The way molecules interact with each other governs their physical properties in the solid state, such as their crystal packing and melting point. Computational chemistry offers methods to analyze and quantify these non-covalent interactions.

Computational Analysis of Hydrogen Bonding Networks

While this compound does not have a traditional hydrogen bond donor like an N-H or O-H group, it can act as a hydrogen bond acceptor via the oxygen atom of the carbaldehyde group and potentially through the π-system of the pyrrole ring. It can also participate in weaker C-H···O or C-H···π interactions.

Computational analysis can identify and quantify the strength of these interactions within a crystal lattice or in solution. By optimizing the geometry of a dimer or a larger cluster of molecules, the presence and nature of hydrogen bonds can be determined. The interaction energies can be calculated to assess the strength of these bonds, providing insight into the forces that hold the molecules together.

Hirshfeld Surface Analysis for Intermolecular Contact Characterization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for a detailed examination of the contacts between neighboring molecules.

Table 2: Representative Hirshfeld Surface Analysis Data for a Pyrrole Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | 49.8% |

| C···H/H···C | 25.7% |

| O···H/H···O | 20.1% |

| H···N/N···H | 2.5% |

| C···C | 1.9% |

Note: This data is based on a similar pyrrole-containing molecule and is representative of the type of information obtained from Hirshfeld surface analysis. nih.gov

Applications in Advanced Organic Synthesis

Role as a Precursor for Complex Heterocyclic Structures

The utility of pyrrole (B145914) aldehydes as building blocks for more complex molecular architectures is well-established. The aldehyde functional group provides a reactive handle for various transformations, including cyclization and condensation reactions, to form polysubstituted and fused heterocyclic systems.

Synthesis of Polysubstituted Pyrrole Derivatives

The synthesis of polysubstituted pyrroles is a significant goal in medicinal and materials chemistry. Methodologies often involve the strategic functionalization of a pre-existing pyrrole ring. While various synthetic routes exist for creating substituted pyrroles, specific, documented examples commencing from 1-tert-Butyl-1H-pyrrole-2-carbaldehyde to generate a range of polysubstituted derivatives are not prominent in available research. The sterically demanding tert-butyl group on the nitrogen atom can influence the reactivity of the pyrrole ring and the aldehyde, potentially limiting some of the standard synthetic transformations used for other N-substituted pyrroles.

Construction of Fused Heterocyclic Ring Systems

Pyrrole-carbaldehydes are often employed in reactions that construct fused ring systems, such as pyrroloquinolines and other medicinally relevant scaffolds. These syntheses frequently involve intramolecular cyclization reactions where the aldehyde participates in ring closure. However, specific and detailed research findings demonstrating the application of this compound as a key precursor for the construction of diverse fused heterocyclic ring systems are not widely reported.

Utilization as a Template for Combinatorial Library Synthesis

Combinatorial chemistry leverages a core molecular scaffold, or template, to generate large libraries of related compounds for high-throughput screening. The aldehyde functionality on a pyrrole ring is well-suited for this purpose, allowing for diversification through reactions with various amines or other nucleophiles.

Generation of Diverse Amine and Imine Libraries

The reaction of an aldehyde with a collection of primary or secondary amines is a common strategy for creating libraries of imines (via condensation) and amines (via subsequent reductive amination). While this is a general and powerful technique in combinatorial chemistry, the specific use of this compound as the template for the large-scale generation of diverse amine and imine libraries is not a focus of the currently available scientific literature.

Development of New Combinatorial Synthesis Strategies

The development of novel strategies in combinatorial synthesis is an ongoing effort. While pyrrole-based structures are utilized in these developments, there are no widely documented new combinatorial strategies that are specifically designed around or uniquely enabled by the this compound scaffold.

Future Research Directions and Unaddressed Challenges

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of pyrrole (B145914) derivatives often involves harsh reaction conditions and the use of hazardous reagents. rsc.org A significant future research direction lies in the development of environmentally benign synthetic methodologies for 1-tert-Butyl-1H-pyrrole-2-carbaldehyde.

Recent advancements in iron-catalyzed cascade reactions for the synthesis of N-aryl pyrroles from nitroarenes offer a promising avenue. rsc.org Adapting such a one-pot reduction/Paal-Knorr/Mannich cascade could provide a more sustainable route to N-alkyl pyrroles like the title compound, utilizing greener reductants such as formic acid or molecular hydrogen. rsc.org The direct condensation of anilines with bioderived furans over solid acid catalysts also presents a sustainable pathway that could be explored for the synthesis of N-substituted pyrroles. researchgate.net

Furthermore, the exploration of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, represents a frontier in green chemistry. While not yet applied to this compound, the principles of biocatalysis could be harnessed for its synthesis.

The use of alternative solvents is another critical aspect of green synthesis. Research into aqueous-based synthetic routes or the use of deep eutectic solvents could significantly reduce the environmental footprint of producing this compound.

| Green Synthesis Strategy | Potential Application for this compound | Key Advantages |

| Iron-Catalyzed Cascade Reactions | One-pot synthesis from simpler, readily available starting materials. | Use of an earth-abundant metal, mild reaction conditions. rsc.org |

| Biocatalysis | Enzymatic synthesis for high selectivity and mild conditions. | Reduced waste, high stereoselectivity, biodegradable catalysts. |

| Solid Acid Catalysis | Condensation reactions using renewable feedstocks. | Recyclable catalysts, potential for continuous flow processes. researchgate.net |

| Alternative Solvents | Synthesis in water or deep eutectic solvents. | Reduced toxicity and environmental impact. |

Exploration of Novel Reactivity Modes for Enhanced Functionalization

The functionalization of the pyrrole ring is a mature field, yet opportunities for discovering novel reactivity modes for this compound remain. The aldehyde group offers a handle for a variety of transformations, while the pyrrole ring itself can undergo further substitution.

Recent reviews have highlighted the significant progress in the metal-catalyzed C-H functionalization of pyrroles, which allows for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.gov Exploring the regioselective C-H activation of this compound could lead to the efficient synthesis of a diverse library of derivatives with unique electronic and steric properties.

Furthermore, the development of novel cycloaddition reactions involving the pyrrole ring could open up new avenues for the synthesis of complex polycyclic structures. The reactivity of the aldehyde group can also be further exploited in multicomponent reactions to build molecular complexity in a single step.

The synthesis of 2-formylpyrroles from 2-thionoester pyrroles via a one-step reduction presents a novel and efficient alternative to traditional multi-step procedures. rsc.org Investigating the applicability of this methodology to the synthesis of this compound could streamline its production.

| Reactivity Mode | Potential Application for this compound | Expected Outcome |

| C-H Functionalization | Direct introduction of aryl, alkyl, or other functional groups onto the pyrrole ring. | Rapid diversification of the core structure for structure-activity relationship studies. nih.gov |

| Novel Cycloaddition Reactions | Construction of fused heterocyclic systems. | Access to novel chemical space with potential applications in materials science. |

| Multicomponent Reactions | One-pot synthesis of complex molecules from simple starting materials. | Increased synthetic efficiency and molecular diversity. |

| 2-Thionoester Reduction | A more direct route to the target aldehyde. | Improved atom economy and reduced number of synthetic steps. rsc.org |

Integration of Computational Design for Target-Oriented Synthesis